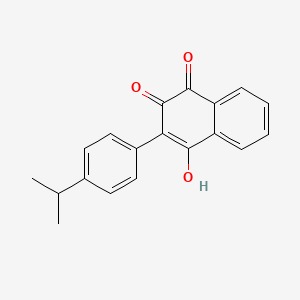
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, biology, and chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-isopropylphenyl derivatives under specific conditions. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to the desired hydroxyquinone compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group or the quinone moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .
Applications De Recherche Scientifique
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Chemistry: The compound is used as a precursor in the synthesis of various biologically active molecules and materials.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the modulation of redox signaling pathways and the inhibition of key enzymes involved in cellular processes. The compound can also interact with molecular targets such as topoisomerases and efflux pumps, thereby exerting its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits antibacterial and antifungal properties.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer and antimicrobial activities.
Uniqueness
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to generate ROS and modulate redox signaling pathways sets it apart from other similar compounds, making it a valuable target for further research and development.
Propriétés
IUPAC Name |
4-hydroxy-3-(4-propan-2-ylphenyl)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-11(2)12-7-9-13(10-8-12)16-17(20)14-5-3-4-6-15(14)18(21)19(16)22/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIWIVIEKYWKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5660762.png)
![N-[(3-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5660767.png)
![1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane](/img/structure/B5660770.png)
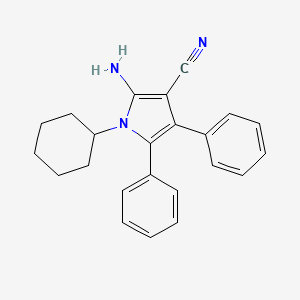
![6-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5660783.png)
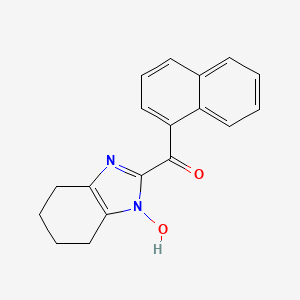
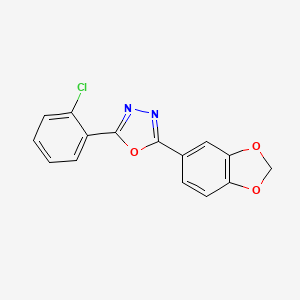
![7-(5-ethoxy-2-furoyl)-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5660804.png)
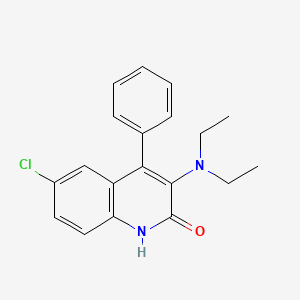


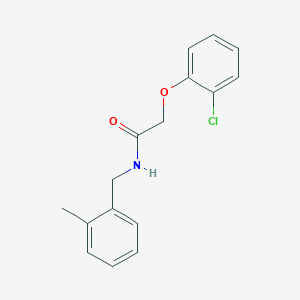
![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5660850.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5660861.png)
